molecular formula C17H16BrN3O6 B14922214 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

Cat. No.: B14922214
M. Wt: 438.2 g/mol
InChI Key: YURZMVBTUQAEAT-DJKKODMXSA-N
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Description

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and an ethoxyphenoxy moiety. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide typically involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2-(2-ethoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and bromine groups, play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and an ethoxyphenoxy moiety distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C17H16BrN3O6

Molecular Weight

438.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C17H16BrN3O6/c1-2-26-14-5-3-4-6-15(14)27-10-16(22)20-19-9-11-7-12(21(24)25)8-13(18)17(11)23/h3-9,23H,2,10H2,1H3,(H,20,22)/b19-9+

InChI Key

YURZMVBTUQAEAT-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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